molecular formula C18H20Cl2O4 B5073805 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

Cat. No.: B5073805
M. Wt: 371.3 g/mol
InChI Key: CCOAROAYMQXYCJ-UHFFFAOYSA-N
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Description

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O4 It is characterized by the presence of two chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1,2-dichlorobenzene and 2,6-dimethoxyphenol.

    Formation of Intermediate: The 2,6-dimethoxyphenol is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2,6-dimethoxyphenoxy)butane.

    Final Coupling: The intermediate is then coupled with 1,2-dichlorobenzene under conditions that facilitate the formation of the final product. This step often requires the use of a catalyst such as palladium on carbon and a suitable solvent like toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to remove the chlorine atoms or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with amine or thiol groups replacing chlorine atoms.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Dechlorinated products or reduced functional groups.

Scientific Research Applications

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways to produce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-dichlorobenzene: A simpler compound with only two chlorine atoms on the benzene ring.

    2,6-dimethoxyphenol: A precursor used in the synthesis of the target compound.

    4-(2,6-dimethoxyphenoxy)butane: An intermediate in the synthesis process.

Uniqueness

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is unique due to its combination of chlorine atoms and a butoxy group attached to a benzene ring, along with a dimethoxyphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-21-15-9-6-10-16(22-2)18(15)24-12-4-3-11-23-14-8-5-7-13(19)17(14)20/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAROAYMQXYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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